molecular formula C7H15NO3S B13004875 3-((1-Methoxypropan-2-yl)amino)thietane1,1-dioxide

3-((1-Methoxypropan-2-yl)amino)thietane1,1-dioxide

Cat. No.: B13004875
M. Wt: 193.27 g/mol
InChI Key: JGXQPQTXOALGKT-UHFFFAOYSA-N
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Description

3-((1-Methoxypropan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S It is known for its unique structural features, which include a thietane ring and a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methoxypropan-2-yl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methoxypropan-2-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with different functional groups.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives. These products can be further utilized in different chemical and industrial applications.

Scientific Research Applications

3-((1-Methoxypropan-2-yl)amino)thietane1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-Methoxypropan-2-yl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets. The thietane ring and methoxypropan-2-yl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Methoxypropan-2-yl)amino)thietane1,1-dioxide is unique due to its combination of a thietane ring and a methoxypropan-2-yl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C7H15NO3S/c1-6(3-11-2)8-7-4-12(9,10)5-7/h6-8H,3-5H2,1-2H3

InChI Key

JGXQPQTXOALGKT-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CS(=O)(=O)C1

Origin of Product

United States

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